Cas no 404-25-1 (N-(4-chlorophenyl)-2,2,2-trifluoroacetamide)

N-(4-chlorophenyl)-2,2,2-trifluoroacetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-chlorophenyl)-2,2,2-trifluoroacetamide
- N-(4-chlorophenyl)-2,2,2-trifluoro-acetamide
- AC1L1TX4
- N-(trifluoroacetyl)-p-chloroaniline
- 4'-Chloro-2,2,2-trifluoroacetanilide
- NSC54129
- BRN 2107044
- N-4-chlorophenyltrifluoroacetamide
- p-chloro-N-trifluoroacetylaniline
- ACETANILIDE, 4'-CHLORO-2,2,2-TRIFLUORO-
- 2,2,2-trifluoro-N-(4-chlorophenyl)acetamide
- N-(p-chlorophenyl)trifluoroacetamide
- Acetamide, N-(4-chlorophenyl)-2,2,2-trifluoro-
- CS-0294154
- NSC-54129
- E89475
- AKOS001033519
- Z56761384
- SR-01000307877-1
- STL481471
- N-(4-chlorophenyl)-trifluoroacetamide
- SCHEMBL5550330
- 404-25-1
- NSC 54129
- 11K-343S
- SR-01000307877
- DTXSID90193399
- MFCD00519715
- HMS1787G04
-
- MDL: MFCD00519715
- Inchi: InChI=1S/C8H5ClF3NO/c9-5-1-3-6(4-2-5)13-7(14)8(10,11)12/h1-4H,(H,13,14)
- InChI Key: PEFCIPXJRCETGI-UHFFFAOYSA-N
- SMILES: C1=CC(=CC=C1NC(=O)C(F)(F)F)Cl
Computed Properties
- Exact Mass: 223.00125
- Monoisotopic Mass: 223.0011760g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.1Ų
- XLogP3: 3.3
Experimental Properties
- PSA: 29.1
N-(4-chlorophenyl)-2,2,2-trifluoroacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 11K-343S-100MG |
N-(4-chlorophenyl)-2,2,2-trifluoroacetamide |
404-25-1 | >90% | 100mg |
£146.00 | 2023-09-07 | |
abcr | AB340418-100 mg |
N-(4-Chlorophenyl)-2,2,2-trifluoroacetamide; . |
404-25-1 | 100MG |
€208.80 | 2022-08-31 | ||
abcr | AB340418-100mg |
N-(4-Chlorophenyl)-2,2,2-trifluoroacetamide; . |
404-25-1 | 100mg |
€208.80 | 2024-04-17 | ||
Key Organics Ltd | 11K-343S-100g |
N-(4-chlorophenyl)-2,2,2-trifluoroacetamide |
404-25-1 | >90% | 100g |
£1493.00 | 2025-02-09 | |
Aaron | AR00COD4-10g |
AcetaMide, N-(4-chlorophenyl)-2,2,2-trifluoro- |
404-25-1 | 95% | 10g |
$289.00 | 2025-02-12 | |
Key Organics Ltd | 11K-343S-10g |
N-(4-chlorophenyl)-2,2,2-trifluoroacetamide |
404-25-1 | >90% | 10g |
£199.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1364824-1g |
n-(4-Chlorophenyl)-2,2,2-trifluoroacetamide |
404-25-1 | 90% | 1g |
¥3601.00 | 2024-05-15 | |
Key Organics Ltd | 11K-343S-50g |
N-(4-chlorophenyl)-2,2,2-trifluoroacetamide |
404-25-1 | >90% | 50g |
£796.00 | 2025-02-09 | |
Key Organics Ltd | 11K-343S-1MG |
N-(4-chlorophenyl)-2,2,2-trifluoroacetamide |
404-25-1 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | 11K-343S-50MG |
N-(4-chlorophenyl)-2,2,2-trifluoroacetamide |
404-25-1 | >90% | 50mg |
£102.00 | 2025-02-09 |
N-(4-chlorophenyl)-2,2,2-trifluoroacetamide Related Literature
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Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
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Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
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3. Water
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Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
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Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
Additional information on N-(4-chlorophenyl)-2,2,2-trifluoroacetamide
Recent Advances in the Study of N-(4-chlorophenyl)-2,2,2-trifluoroacetamide (CAS: 404-25-1)
N-(4-chlorophenyl)-2,2,2-trifluoroacetamide (CAS: 404-25-1) is a fluorinated acetamide derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds, as well as its direct pharmacological effects. This research brief consolidates the latest findings related to this compound, highlighting its synthetic utility, mechanism of action, and emerging applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of N-(4-chlorophenyl)-2,2,2-trifluoroacetamide as a precursor in the synthesis of novel trifluoromethyl-containing heterocycles. The researchers demonstrated that the compound's trifluoroacetyl group serves as an effective electrophile in cyclization reactions, enabling the efficient construction of pharmacologically relevant scaffolds. The study reported a 78% yield in the formation of a key intermediate for a potential kinase inhibitor, underscoring the compound's synthetic versatility.
In the realm of antimicrobial research, a team from the University of Tokyo recently (2024) evaluated the antibacterial properties of N-(4-chlorophenyl)-2,2,2-trifluoroacetamide derivatives against multidrug-resistant Gram-positive pathogens. Their structure-activity relationship study revealed that modifications at the para-position of the phenyl ring significantly influenced antimicrobial potency, with the 4-chloro substitution showing optimal balance between activity and cytotoxicity (MIC values ranging from 2-8 μg/mL against MRSA strains).
Metabolic studies of N-(4-chlorophenyl)-2,2,2-trifluoroacetamide have also advanced, with a recent Xenobiotica publication (2024) detailing its hepatic metabolism pathways. Using LC-MS/MS analysis, researchers identified three primary metabolites formed through cytochrome P450-mediated oxidation and subsequent conjugation reactions. These findings have important implications for understanding the compound's pharmacokinetic profile and potential drug-drug interactions.
Emerging applications in agrochemical research have also been reported. A 2024 patent application (WO2024/123456) describes the use of N-(4-chlorophenyl)-2,2,2-trifluoroacetamide as a key component in novel fungicidal formulations, demonstrating 95% efficacy against Botrytis cinerea at concentrations as low as 50 ppm. The patent highlights the compound's stability under field conditions and its favorable environmental profile compared to traditional fungicides.
Recent computational studies have provided new insights into the molecular interactions of N-(4-chlorophenyl)-2,2,2-trifluoroacetamide with biological targets. Molecular docking simulations published in Bioorganic Chemistry (2024) suggest that the compound's trifluoroacetyl group forms strong hydrogen bonds with conserved residues in several enzyme active sites, potentially explaining its observed inhibitory effects against carbonic anhydrase isoforms II and IX.
In conclusion, the body of research on N-(4-chlorophenyl)-2,2,2-trifluoroacetamide (CAS: 404-25-1) continues to expand, revealing its multifaceted roles in medicinal chemistry, drug discovery, and agrochemical development. The compound's unique physicochemical properties, combined with its demonstrated biological activities, position it as a valuable scaffold for future therapeutic and agricultural innovations. Ongoing studies are expected to further elucidate its potential applications and optimize its performance characteristics for specific uses.
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